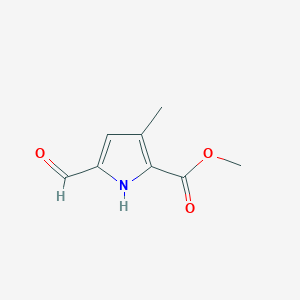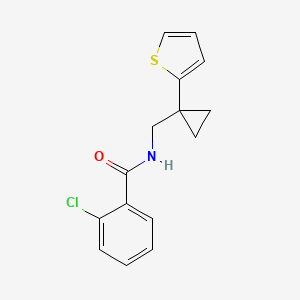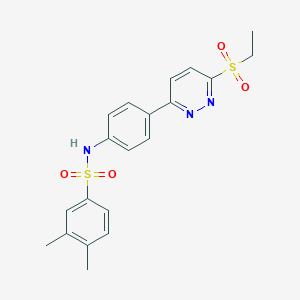
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea" is a derivative of furan and urea, which are both significant in medicinal chemistry. Furan derivatives have been extensively studied for their potential in drug development due to their diverse biological activities. The presence of a trifluoromethylphenyl group in the compound suggests potential for enhanced biological activity, as fluorine atoms can significantly influence the biological properties of pharmaceuticals .
Synthesis Analysis
The synthesis of furan-urea derivatives typically involves the coupling of furfural with urea. For instance, the synthesis of 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea was achieved by coupling purified furfural with urea . Although the specific synthesis of "1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea" is not detailed in the provided papers, similar methods could be applied, possibly involving the use of methoxyethyl and trifluoromethylphenyl substituents in the reaction scheme.
Molecular Structure Analysis
The molecular structure of furan-urea derivatives has been characterized using various spectroscopic techniques, including IR spectroscopy, GC-MS, FTIR, and NMR . X-ray single crystal diffraction analyses have also been used to corroborate the molecular and crystal structure of these compounds, revealing strong intramolecular hydrogen bonds and a variety of intermolecular interactions that contribute to their supramolecular architectures .
Chemical Reactions Analysis
The chemical reactivity of furan-urea derivatives can be influenced by the presence of substituents on the furan ring and the urea moiety. The papers provided do not detail specific reactions for "1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea," but studies on similar compounds have shown that they can exhibit bioactivity against various pathogens, suggesting that they can participate in biological interactions and potentially serve as pharmacophores .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-urea derivatives are closely related to their molecular structure. The presence of intramolecular hydrogen bonds and the specific arrangement of substituents can affect properties such as solubility, melting point, and stability. The trifluoromethyl group, in particular, is known to increase the lipophilicity of compounds, which can be advantageous for drug absorption and distribution . The exact properties of "1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea" would need to be determined experimentally, but insights can be drawn from related studies on furan-urea derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study by Bazhin et al. (2015) introduced new synthetic routes to trifluoromethylated N-heterocycles based on condensations of 2-methoxy-2-methyl-5-(trifluoromethyl)furan-3(2H)-one with bifunctional N-nucleophiles, leading to the production of various derivatives including pyrazoles, pyrazolines, and isoxazolines (Bazhin et al., 2015).
Bioactivity and Medicinal Applications
- Research by Donlawson et al. (2020) synthesized 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea and evaluated its bioactivity against pathogens such as Escherichia coli, Salmonella typhi, and Staphylococcus aureus, demonstrating its potential for various medicinal purposes (Donlawson et al., 2020).
Molecular and Solid State Structure
- Rahmani et al. (2017) conducted synthesis and characterization of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, providing insights into the molecular and solid-state structure of furan-derived compounds through X-ray powder diffraction and DFT studies (Rahmani et al., 2017).
Chemical Reactions and Methodologies
- The work by Reddy et al. (2012) explored the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, highlighting efficient synthetic methodologies for creating complex molecules (Reddy et al., 2012).
Pharmacological Investigations
- Azam et al. (2012) synthesized 1-(substituted aryl)-3-(thiazol-2-yl)urea derivatives as part of their efforts to discover novel antiparkinsonian agents, providing insights into the synthesis and molecular modeling studies of thiazolyl urea derivatives (Azam et al., 2012).
Eigenschaften
IUPAC Name |
1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O3/c1-23-8-6-21(10-12-5-7-24-11-12)15(22)20-14-4-2-3-13(9-14)16(17,18)19/h2-5,7,9,11H,6,8,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENFAEWLSXHXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea](/img/structure/B2509073.png)
![1,3-Dimethyl-5-methylsulfanyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2509074.png)

![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2509078.png)


![1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2509083.png)



amino}-2-methylpropanoate](/img/structure/B2509090.png)


